N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide

Description

Properties

CAS No. |

74376-50-4 |

|---|---|

Molecular Formula |

C20H18N2O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C20H18N2O/c23-20(21-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2,(H,21,23) |

InChI Key |

TVWTWPJDLJNYRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4 |

solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide: Synthesis, Properties, and Therapeutic Postulates

Abstract

This technical guide provides a comprehensive overview of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide, a derivative of the foundational cholinesterase inhibitor, tacrine. While tacrine was a pioneering therapeutic for Alzheimer's disease, its clinical application was hampered by significant side effects. This has spurred extensive research into analogues with improved safety and efficacy profiles. This document details the structural and physicochemical properties of this compound, provides a detailed, field-proven two-step synthetic pathway, and explores its postulated biological activities. The synthesis involves the well-established Pfitzinger reaction to form the key carboxylic acid intermediate, followed by a robust amide coupling. Although direct quantitative biological data for this specific analogue is limited in publicly accessible literature, its mechanism of action is presumed to be cholinesterase inhibition based on strong evidence from related compounds.[1] This guide synthesizes available data to provide researchers and drug development professionals with a foundational understanding of this compound's chemistry and therapeutic potential.

The 1,2,3,4-Tetrahydroacridine Scaffold: A Cornerstone in Neurodegenerative Disease Research

The 1,2,3,4-tetrahydroacridine core is a privileged scaffold in medicinal chemistry, most notably embodied by its simplest amino derivative, 9-amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine.[2] Tacrine was the first centrally-acting cholinesterase inhibitor approved by the FDA for the treatment of Alzheimer's disease.[3] Its therapeutic effect is derived from the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting these enzymes, tacrine increases acetylcholine levels in the synaptic cleft, thereby ameliorating the cholinergic deficit that is a hallmark of Alzheimer's disease.[2]

Despite its pioneering role, the clinical utility of tacrine has been severely limited by dose-dependent hepatotoxicity and other peripheral cholinergic side effects.[5] This has driven the development of a vast library of tacrine derivatives, aiming to retain or enhance cholinesterase inhibition while mitigating toxicity. Modifications at the 9-position have been a particularly fruitful area of exploration. The introduction of a carboxamide linkage, as seen in this compound, represents a strategic modification designed to alter the compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity, hydrogen-bonding capacity, and interaction with the enzyme's active site.

This compound: Structural and Physicochemical Profile

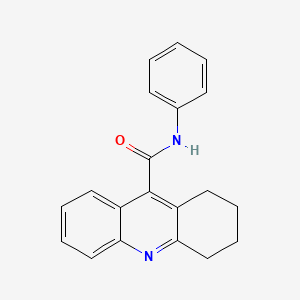

This compound integrates the rigid, planar tetracyclic core of tetrahydroacridine with a phenyl-substituted amide group at the C9 position. This structural modification significantly influences its chemical properties compared to the parent amine, tacrine.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74376-50-4 | [6] |

| Molecular Formula | C₂₀H₁₈N₂O | PubChem |

| Molecular Weight | 302.37 g/mol | PubChem |

| Predicted XLogP3 | 4.2 | PubChem |

| Predicted Boiling Point | 455.1 ± 45.0 °C at 760 mmHg | ChemSrc |

| Predicted Density | 1.2 ± 0.1 g/cm³ | ChemSrc |

Synthesis and Characterization

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial formation of the core heterocyclic acid, followed by amide bond formation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the amide bond, identifying 1,2,3,4-tetrahydroacridine-9-carboxylic acid and aniline as the primary precursors. The carboxylic acid itself can be synthesized from isatin and cyclohexanone via the Pfitzinger reaction, a classical and robust method for constructing quinoline-4-carboxylic acids.[7][8]

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid (Pfitzinger Reaction)

The Pfitzinger reaction condenses isatin with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[9] An improved acidic condition protocol has also been developed to minimize resinous byproducts when using diketones.[10]

-

Preparation of Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (2.0 eq) in a mixture of absolute ethanol and water (e.g., 40:1 v/v).[9]

-

Addition of Reactants: Add isatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour. The color typically changes from purple to brown.[9] Subsequently, add cyclohexanone (1.1-1.2 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Add distilled water to dissolve the potassium salt of the product.[9]

-

Extraction: Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove unreacted cyclohexanone.

-

Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5. The carboxylic acid product will precipitate out of the solution.[9]

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1,2,3,4-tetrahydroacridine-9-carboxylic acid.

Protocol 3.2.2: Synthesis of this compound (Amide Coupling)

The coupling of the carboxylic acid with aniline, a relatively electron-deficient amine, requires activation of the carboxyl group. The formation of an acyl chloride is a standard and effective method.[1]

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until gas evolution ceases and the solution becomes clear.

-

Removal of Excess Reagent: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 1,2,3,4-tetrahydroacridine-9-carbonyl chloride is often used directly in the next step.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

-

Coupling: Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validating System Insight: The use of modern coupling reagents like EDC/HOBt or HATU can be an alternative to the acyl chloride method, particularly for sensitive substrates, though they may be less effective for poorly nucleophilic anilines without specific catalysts like DMAP.[11][12]

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Properties and Therapeutic Potential

While specific bioactivity data for this compound is not extensively detailed in the available literature, its therapeutic potential can be inferred from its structural class and the broader activities of the acridine scaffold.

Postulated Mechanism of Action: Cholinesterase Inhibition

The primary therapeutic target for tacrine and its close analogues is the inhibition of cholinesterases (AChE and BChE).[13] It is strongly presumed that this compound derivatives also act as cholinesterase inhibitors, a hypothesis that forms the basis for their synthesis in the context of Alzheimer's disease research.[1]

The mechanism involves the planar tetracyclic ring system binding to the active site gorge of the cholinesterase enzyme. This binding event physically obstructs the entry of the natural substrate, acetylcholine, preventing its hydrolysis and thereby increasing its concentration in the synapse.

Caption: Conceptual mechanism of cholinesterase inhibition leading to enhanced neurotransmission.

Broader Bioactivity of the Acridine Scaffold

The acridine ring system is a versatile pharmacophore with a wide range of documented biological activities beyond neurodegenerative disease.[14] This suggests that this compound could be investigated for other therapeutic applications.

-

Anticancer Activity: Many acridine derivatives, such as amsacrine and DACA, function as DNA intercalators and topoisomerase inhibitors, leading to cytotoxic effects in cancer cells.[14] The planar nature of the tetrahydroacridine core is suitable for insertion between DNA base pairs.

-

Antimicrobial and Antiviral Properties: The acridine scaffold is present in various compounds exhibiting antibacterial, antifungal, and antiviral activities.[14]

Structure-Activity Relationship (SAR) Considerations

Compared to the parent 9-amino-tacrine, the N-phenylcarboxamide moiety at the C9 position introduces several key changes:

-

Lipophilicity: The addition of the phenyl group increases the lipophilicity (predicted XLogP3 of 4.2 vs. ~2.5 for tacrine), which could enhance its ability to cross the blood-brain barrier.

-

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), offering different interaction possibilities within the enzyme active site compared to the primary amine of tacrine.

-

Steric Bulk: The larger N-phenylcarboxamide group will occupy more space in a binding pocket, potentially altering selectivity and affinity for different enzymes or receptor subtypes.

Experimental Workflow Visualization

Caption: Overall synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound is a synthetically accessible derivative of the tacrine scaffold. The established two-step synthesis, leveraging the Pfitzinger reaction and subsequent amide coupling, provides a reliable route for its production and for the generation of a wider library of analogues for SAR studies. While its primary therapeutic hypothesis lies in the inhibition of cholinesterases for the potential treatment of Alzheimer's disease, direct biological evaluation is critically needed to quantify its potency (IC₅₀ values) and selectivity for AChE and BChE. Furthermore, given the broad bioactivity of the acridine core, future investigations into its potential as an anticancer or antimicrobial agent are warranted. This guide provides the essential chemical foundation required for researchers to undertake these important next steps in evaluating the true therapeutic potential of this compound.

References

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2024). PMC. Available at: [Link]

-

Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and. (2012). Semantic Scholar. Available at: [Link]

-

CAS#:74376-50-4 | N-Phenyl-1,2,3,4-tetrahydro-9-acridinecarboxamide. Chemsrc. Available at: [Link]

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2024). ResearchGate. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. Available at: [Link]

-

The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board. Available at: [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. (2017). Royal Society of Chemistry. Available at: [Link]

-

Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. Available at: [Link]

-

Synthesis and spectral characterization of some tetrahydroacridin-9-carbanilides. (2025). ResearchGate. Available at: [Link]

-

Pfitzinger reaction. Wikipedia. Available at: [Link]

-

9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. (1987). PubMed. Available at: [Link]

-

Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia. (1989). PubMed. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. Available at: [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. Available at: [Link]

-

9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. (1989). PubMed. Available at: [Link]

-

Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. (2022). Frontiers in Pharmacology. Available at: [Link]

-

Application of a brain-targeting chemical delivery system to 9-amino-1,2,3,4-tetrahydroacridine. (1990). PubMed. Available at: [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (2022). Semantic Scholar. Available at: [Link]

-

Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. (2011). Arabian Journal of Chemistry. Available at: [Link]

-

Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. (1996). European Patent Office. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 4. Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of a brain-targeting chemical delivery system to 9-amino-1,2,3,4-tetrahydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS#:74376-50-4 | N-Phenyl-1,2,3,4-tetrahydro-9-acridinecarboxamide | Chemsrc [chemsrc.com]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

Rational Design and Biological Evaluation of N-Substituted Tetrahydroacridine Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale

The cholinergic hypothesis has long served as the cornerstone of Alzheimer's disease (AD) pharmacotherapy. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first centrally acting acetylcholinesterase (AChE) inhibitor approved for AD[1]. However, its clinical utility was severely truncated by idiosyncratic hepatotoxicity, forcing its withdrawal from the market ()[1].

In my experience overseeing neuropharmacological drug discovery pipelines, the structural evolution of tacrine into N-substituted tetrahydroacridine derivatives represents a masterclass in rational drug design. By appending various pharmacophores to the exocyclic nitrogen or the acridine core, we engineer Multi-Target-Directed Ligands (MTDLs) that mitigate hepatic liabilities while simultaneously addressing secondary AD pathologies, such as amyloid-beta (Aβ) aggregation and oxidative stress ()[2].

The Causality of Dual-Site Binding

The native tetrahydroacridine core binds tightly to the Catalytic Active Site (CAS) of AChE[3]. However, the AChE enzyme possesses a deep, narrow gorge with a Peripheral Anionic Site (PAS) located at its entrance. The PAS is not merely a structural funnel; it actively promotes the aggregation of Aβ peptides.

By introducing an N-substituted linker (e.g., alkyl chains terminating in secondary pharmacophores like dichlorobenzoic acid or 4-dimethylaminobenzoic acid), we create a dual-binding molecule. The tetrahydroacridine moiety anchors in the CAS, while the optimal-length linker allows the secondary moiety to interact with the PAS ()[3]. This dual-site binding is causal to the MTDL profile: it exponentially increases AChE inhibitory potency and sterically blocks PAS-mediated Aβ aggregation. Furthermore, specific N-substitutions drastically alter lipophilicity, bypassing the reactive intermediate formation responsible for tacrine's hepatotoxicity ()[4].

Multi-target mechanisms of N-substituted tetrahydroacridines in AD pathology.

Quantitative Biological Activity Profiles

To contextualize the structure-activity relationship (SAR), it is crucial to analyze empirical data. The table below synthesizes the biological activity of several benchmark N-substituted classes compared to the parent compound. Data demonstrates that extending the N-alkyl chain to bridge the CAS and PAS significantly lowers the IC50 values into the nanomolar range.

| Compound Class / Modification | AChE IC50 (nM) | BChE IC50 (nM) | Aβ Inhibition Profile | Hepatotoxicity (HepG2) | Reference |

| Tacrine (Reference) | 109 - 500 | 20 - 50 | Negligible | High | [1],[5] |

| 4-Dimethylaminobenzoic Acid Hybrids | 19 | < 100 | Moderate | Significantly Reduced | [3] |

| Dichlorobenzoic Acid Hybrids | 25 | 123 | High | Low | [4] |

| Tacrine-Coumarin Heterodimers | 92 | 234 | 67.8% (at 20 µM) | Low (Non-toxic) | [6] |

| Tacrine-6-Hydrazinonicotinamide | 3.65 | > 500 | Not Evaluated | Reduced | [7] |

Methodological Framework: Self-Validating Protocols

A robust screening cascade is only as reliable as its internal controls. Below are the definitive, step-by-step protocols I mandate for evaluating these derivatives, emphasizing the causality behind each methodological choice to ensure scientific integrity.

Self-validating screening workflow for multifunctional tetrahydroacridine ligands.

Protocol 1: High-Throughput Modified Ellman’s Assay for Cholinesterase Kinetics

This assay quantifies the ability of the N-substituted derivative to inhibit AChE and BChE ()[8].

-

Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

-

Causality: AChE activity is highly pH-dependent; pH 8.0 mimics the physiological optimum while stabilizing the DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) reagent.

-

-

Pre-incubation: In a 96-well plate, combine 160 µL of buffer, 10 µL of the N-substituted ligand (varying concentrations), and 10 µL of AChE (0.03 U/mL). Incubate for 10 minutes at 37°C.

-

Causality: This step is critical. It allows the establishment of binding equilibrium for reversible inhibitors before the substrate introduces competitive kinetics.

-

-

Substrate Addition: Add 10 µL of DTNB (0.01 M) and 10 µL of Acetylthiocholine iodide (ATCI, 0.015 M).

-

Causality: ATCI is hydrolyzed by AChE to thiocholine, which immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate anion (a yellow chromophore).

-

-

Kinetic Measurement: Read absorbance at 412 nm continuously for 5 minutes using a microplate reader.

-

Causality: Continuous reading ensures we calculate the initial velocity (

) within the linear range of the reaction, preventing substrate depletion artifacts.

-

-

Self-Validation System:

-

Blank: Include a non-enzymatic blank (buffer + DTNB + ATCI) to subtract spontaneous ATCI hydrolysis.

-

Positive Control: Run Tacrine and Donepezil in parallel to validate assay sensitivity and normalize IC50 values.

-

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ(1-42) Aggregation

Because N-substituted tetrahydroacridines target the PAS, they should inherently block Aβ aggregation ()[4].

-

Aβ(1-42) Monomerization: Dissolve lyophilized Aβ(1-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), sonicate, and evaporate under a nitrogen stream.

-

Causality: HFIP breaks down pre-existing β-sheet seeds. This ensures the assay measures de novo aggregation rather than the elongation of pre-formed fibrils, which would skew the inhibitory data.

-

-

Co-incubation: Reconstitute the peptide in DMSO and dilute in PBS (pH 7.4). Incubate 10 µM monomeric Aβ with the N-substituted hybrid (at 10 µM and 50 µM) at 37°C for 24–48 hours.

-

ThT Addition: Add ThT to a final concentration of 5 µM.

-

Causality: ThT acts as a molecular rotor. Its fluorescence is quenched in aqueous solution but increases exponentially when sterically locked inside the cross-β architecture of amyloid fibrils.

-

-

Fluorescence Read: Measure fluorescence at Ex: 440 nm / Em: 490 nm.

-

Self-Validation System:

-

Peptide-Only Control: Represents 100% aggregation.

-

Background Blank: Buffer + ThT + Ligand (without peptide) to ensure the ligand itself does not autofluoresce at 490 nm.

-

Conclusion

The transition from simple mono-target inhibitors to N-substituted tetrahydroacridine hybrids represents a necessary paradigm shift in neuropharmacology. By rationally designing ligands that span the CAS and PAS of cholinesterases, we achieve a synergistic therapeutic profile: potent cholinergic restoration, inhibition of amyloidogenic pathways, and the circumvention of legacy hepatotoxicity.

References

-

Therapeutic Potential of Multifunctional Tacrine Analogues Source: Current Neuropharmacology (2019) URL:[Link]

-

Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease Source: Bioorganic & Medicinal Chemistry (2015) URL:[Link]

-

New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer's Disease Source: International Journal of Molecular Sciences (2020) URL:[Link]

-

Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors Source: Bioorganic Chemistry (2011) URL:[Link]

-

The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review Source: Herald Scholarly Open Access (2018) URL:[Link]

Sources

- 1. heraldopenaccess.us [heraldopenaccess.us]

- 2. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TACRINE (PD009117, YLJREFDVOIBQDA-UHFFFAOYSA-N) [probes-drugs.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis of N-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide

Application Note & Technical Guide

Abstract & Application Scope

This technical guide details the synthesis of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide , a pharmacologically significant scaffold. Derivatives of 1,2,3,4-tetrahydroacridine (THA) are historically validated as acetylcholinesterase (AChE) inhibitors (e.g., Tacrine) for the treatment of Alzheimer's disease.[1] The 9-carboxamide substitution extends this utility, introducing potential for DNA intercalation (anticancer activity) and modulation of multi-drug resistance (MDR).

This protocol utilizes a robust, two-stage synthetic strategy:

-

Pfitzinger Reaction: Construction of the acridine core via condensation of isatin and cyclohexanone.

-

Acyl Chloride Activation: Conversion of the carboxylic acid to an amide using thionyl chloride and aniline.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the Pfitzinger quinoline synthesis , a high-yielding method for generating quinoline-4-carboxylic acids (the 9-position in acridine numbering corresponds to the 4-position in quinoline numbering).

Mechanistic Logic

-

Isatin Ring Opening: Strong base (KOH) hydrolyzes isatin to the isatoate anion (2-aminophenylglyoxylate).

-

Condensation: The ketone (cyclohexanone) condenses with the amino group of the isatoate.

-

Cyclization: Intramolecular cyclization releases water to form the stable aromatic acridine system.

-

Amidation: Due to the weak nucleophilicity of aniline and the steric bulk at the 9-position (flanked by the peri-hydrogens), direct coupling with carbodiimides (EDC) can be sluggish. We employ the acid chloride route for kinetic superiority.

Figure 1: Retrosynthetic disconnection showing the Pfitzinger assembly followed by functional group interconversion.

Experimental Protocol

Stage 1: Synthesis of 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid

Objective: Construct the tricyclic core.

Reagents & Materials

-

Isatin (1.0 equiv, 10 mmol, 1.47 g)

-

Cyclohexanone (2.0 equiv, 20 mmol, 1.96 g)

-

Potassium Hydroxide (KOH) (33% w/v aqueous solution, 15 mL)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (for neutralization)

Procedure

-

Solubilization: In a 100 mL round-bottom flask (RBF), dissolve Isatin (1.47 g) in 33% aqueous KOH (15 mL). The solution will turn deep red/purple, indicating the formation of potassium isatoate.

-

Addition: Add Cyclohexanone (1.96 g) dropwise to the stirring solution.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 85–90 °C) for 6–8 hours .

-

Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The isatin spot should disappear.

-

-

Cooling & Workup: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (approx. 50 g).

-

Acidification: Carefully acidify the solution with glacial acetic acid (or 10% HCl) dropwise with vigorous stirring until pH reaches ~4–5.

-

Precipitation: A yellow-to-brown precipitate will form. Allow this to stand at 4 °C for 1 hour to maximize yield.

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove excess salts and unreacted ketone.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 70–85%

-

Appearance: Yellow crystalline solid.

-

Melting Point: >280 °C (decomp).

-

Stage 2: Synthesis of this compound

Objective: Convert the carboxylic acid to the target amide.

Reagents & Materials

-

1,2,3,4-Tetrahydroacridine-9-carboxylic acid (from Stage 1) (1.0 equiv, 2 mmol, 454 mg)

-

Thionyl Chloride (SOCl₂) (5.0 equiv, excess)

-

Aniline (1.1 equiv, 2.2 mmol, 205 mg)

-

Triethylamine (TEA) (2.0 equiv, 4 mmol)

-

Dichloromethane (DCM) (Anhydrous, 20 mL)

-

DMF (Catalytic, 1 drop)

Procedure

Step A: Acid Chloride Formation

-

Activation: In a dry 50 mL RBF under nitrogen atmosphere, suspend the carboxylic acid (454 mg) in anhydrous DCM (10 mL).

-

Chlorination: Add Thionyl Chloride (SOCl₂) dropwise. Add 1 drop of DMF to catalyze the reaction.

-

Reflux: Reflux the mixture at 45 °C for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.

-

Evaporation: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to obtain the crude acid chloride (yellow/brown solid). Note: Do not expose to moisture.

Step B: Amide Coupling

-

Preparation: Redissolve the crude acid chloride in anhydrous DCM (10 mL).

-

Coupling: In a separate vial, mix Aniline (205 mg) and Triethylamine (TEA) in DCM (5 mL).

-

Addition: Cool the acid chloride solution to 0 °C (ice bath). Add the Aniline/TEA mixture dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Checkpoint: TLC (Hexane:Ethyl Acetate 1:1) should show a new spot (product) and consumption of aniline.

-

-

Workup: Quench with water (10 mL). Transfer to a separatory funnel.

-

Wash organic layer with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid.

-

Wash with 1M HCl (1 x 10 mL) to remove unreacted aniline/TEA.

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40) or recrystallize from Ethanol.

Quantitative Data Summary & Characterization

| Parameter | Value / Observation | Notes |

| Stage 1 Yield | 75% - 85% | Pfitzinger reaction is highly efficient. |

| Stage 2 Yield | 65% - 75% | Dependent on moisture control during SOCl₂ step. |

| Appearance | Yellow/Orange Solid | Typical for acridine derivatives. |

| Melting Point | 203–205 °C | Literature range for similar derivatives [1]. |

| IR Spectroscopy | 3280 cm⁻¹ (NH), 1660 cm⁻¹ (C=O) | Amide characteristic bands.[2] |

| ¹H NMR (CDCl₃) | δ 8.0–8.2 (d, Acridine Ar-H), 7.2–7.6 (m, Phenyl), 3.1 (m, CH₂), 1.9 (m, CH₂) | Diagnostic signals for THA core and phenyl ring. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow from raw materials to purified amide.

Troubleshooting & Optimization (Expert Insights)

-

Resin Formation (Stage 1): The Pfitzinger reaction can sometimes yield "tarry" byproducts if the concentration of KOH is too high or the temperature fluctuates.

-

Solution: Ensure vigorous stirring and maintain a consistent reflux. If tar forms, decant the liquid while hot before acidification.

-

-

Acid Chloride Hydrolysis (Stage 2): The 9-carbonyl chloride is sensitive.

-

Solution: Use freshly distilled SOCl₂. When removing excess SOCl₂, add a small amount of dry toluene and co-evaporate to ensure complete removal of thionyl chloride, which could otherwise react with the aniline to form sulfinylamines.

-

-

Solubility: The final carboxamide can be sparingly soluble.

-

Solution: If precipitation during workup is heavy, dissolve the crude in a mixture of CHCl₃/MeOH (9:1) for loading onto the silica column.

-

References

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives. ResearchGate. Available at: [Link]

-

Improved Synthesis of 1-Oxo-1,2,3,4-tetrahydroacridine-9-carboxylic Acids. Semantic Scholar. Available at: [Link]

-

Synthesis and spectral characterization of some tetrahydroacridin-9-carbanilides. ResearchGate. Available at: [Link]

Sources

Reaction conditions for amidation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid

Application Note: Precision Amidation Strategies for 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid

Part 1: Executive Summary & Chemical Context

1.1 The Synthetic Challenge 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (THA-9-COOH) is a critical intermediate in the synthesis of multi-target-directed ligands (MTDLs) for Alzheimer’s disease therapy.[1] Derivatives often link the tacrine scaffold—a potent acetylcholinesterase (AChE) inhibitor—to other pharmacophores (e.g., melatonin, ferulic acid) via an amide tether.[1]

1.2 Mechanistic Constraints The amidation of THA-9-COOH presents two primary challenges:

-

Steric Hindrance: The carboxylic acid at position C9 is flanked by the peri-protons of the saturated cyclohexyl ring (C1 and C8 positions).[1] This steric crowding impedes the approach of nucleophiles and bulky coupling reagents.

-

Solubility: The fused tricyclic heteroaromatic core renders the free acid poorly soluble in common non-polar solvents (DCM, Toluene), often necessitating polar aprotic solvents (DMF, DMSO) or neat conditions for activation.

Part 2: Experimental Protocols

Method A: The Acid Chloride Activation (Standard Protocol)

Best for: Scale-up, unhindered amines, and robust substrates.[1]

Rationale: Due to the steric bulk at C9, converting the hydroxyl group to a chloride creates a highly electrophilic species (acyl chloride) that overcomes the energy barrier for nucleophilic attack more effectively than activated esters.[1]

Materials:

-

Substrate: THA-9-COOH (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (SOCl

) (Excess, solvent/reagent)[1][2][3] -

Catalyst: DMF (2-3 drops)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

Step-by-Step Protocol:

-

Activation: In a dried round-bottom flask under Argon, suspend THA-9-COOH (1.0 mmol) in neat SOCl

(3.0 mL). Add 1 drop of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1] -

Reflux: Heat the mixture to reflux (75°C) for 2–3 hours. The suspension should clear, indicating the formation of the acid chloride. Monitor: Aliquot into MeOH; TLC should show the methyl ester.

-

Evaporation: Remove excess SOCl

under reduced pressure. Co-evaporate with dry toluene ( -

Coupling: Redissolve the residue in anhydrous DCM (10 mL). Cool to 0°C.[1][3]

-

Addition: Add the target amine (1.1 equiv) followed by DIPEA (3.0 equiv) dropwise.[1] The base is critical to neutralize the HCl salt of the acyl chloride and the HCl generated during coupling.

-

Reaction: Warm to room temperature (RT) and stir for 4–12 hours.

-

Workup: Quench with saturated NaHCO

. Extract with DCM (

Validation Check:

-

IR: Disappearance of broad -OH stretch (2500–3300 cm

) and appearance of amide II band (~1550 cm -

LC-MS: Presence of

corresponding to the amide.[1]

Method B: HATU-Mediated Coupling (Mild Protocol)

Best for: Acid-sensitive amines, chiral amines, or small-scale library synthesis.[1]

Rationale: HATU generates a highly reactive At-ester (azabenzotriazole ester) that reacts faster than standard OBt esters, crucial for the hindered C9 position, while avoiding the harsh acidic conditions of SOCl

Materials:

-

Substrate: THA-9-COOH (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (2.5 equiv)[1]

-

Solvent: Anhydrous DMF (Minimum volume for solvation)

Step-by-Step Protocol:

-

Pre-activation: Dissolve THA-9-COOH (1.0 mmol) in DMF (5 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes.

-

Activation: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir at RT for 30 minutes to ensure formation of the active ester.

-

Amine Addition: Add the amine (1.1–1.2 equiv).

-

Reaction: Stir at RT for 12–24 hours. Note: If conversion is low after 6 hours, heat to 40°C.

-

Workup: Dilute with EtOAc (excess). Wash deeply with 5% LiCl solution (to remove DMF), followed by sat.[1] NaHCO

and brine. -

Purification: Flash column chromatography (MeOH/DCM gradient).

Part 3: Comparative Analysis & Troubleshooting

Table 1: Reaction Condition Selection Matrix

| Feature | Method A: Acid Chloride (SOCl | Method B: Coupling Agent (HATU) | Method C: Mixed Anhydride (IBCF) |

| Reactivity | High (Overcomes sterics best) | Moderate to High | Moderate |

| Conditions | Harsh (Reflux, acidic gas) | Mild (RT, neutral/basic) | Cold (-15°C to RT) |

| Byproducts | SO | Urea/Triazole (Requires washing) | CO |

| Cost | Low | High | Medium |

| Rec.[1][4] Use | Simple amines, Scale-up (>1g) | Complex/Chiral amines, <100mg | Kinetic control required |

Troubleshooting Guide:

-

Low Yield (Method A): Ensure the intermediate acid chloride is fully formed.[1] If the solid doesn't dissolve in SOCl

, add more DMF or switch to Oxalyl Chloride/DCM at RT. -

Solubility Issues: If THA-9-COOH precipitates in DCM during Method A, switch solvent to dry THF or a DCM/DMF (9:1) mixture for the coupling step.[1]

-

Purification: The acridine nitrogen is basic. If the product is stuck on silica, add 1% Triethylamine to the eluent to prevent tailing.

Part 4: Visualization of Workflows

Figure 1: Decision Logic for Amidation Strategy

Caption: Decision tree for selecting the optimal amidation pathway based on amine stability and steric considerations.

Part 5: References

-

Synthesis of N-substituted 1,2,3,4-tetrahydroacridine-9-carboxamides Source: National Institutes of Health (PMC) Context:[1] Describes the synthesis of carboxamide derivatives using acid chloride intermediates and reaction with diamines. URL:[Link]

-

Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives Source: Taylor & Francis Online Context:[1] Details the general procedure for activating 9-substituted tetrahydroacridines using POCl3 and subsequent nucleophilic substitution, validating the reactivity of the C9 position. URL:[Link][1][5]

-

Synthesis of amide derivatives for electron deficient amines using EDC/HOBt Source: National Institutes of Health (PMC) Context:[1] Provides comparative protocols for HATU vs. EDC coupling for hindered or electron-deficient systems, applicable to the deactivated acridine carboxylate. URL:[Link]

-

Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids Source: Master Organic Chemistry Context: Mechanistic grounding for the Vilsmeier-Haack activation (DMF catalysis) used in Method A. URL:[Link]

Sources

Preparation of acridine carboxamide derivatives via Pfitzinger reaction

Application Note: De Novo Synthesis of Acridine Carboxamide Derivatives via the Pfitzinger Reaction

Executive Summary & Pharmacological Context

Acridine carboxamides represent a privileged class of chemotherapeutic agents. Their planar tricyclic heteroaromatic system allows for potent DNA intercalation, while the carboxamide side chain protrudes into the DNA minor groove to poison topoisomerase enzymes (Top1/Top2)[1][2]. To access these scaffolds efficiently, the Pfitzinger reaction serves as a robust, atom-economical pathway. By reacting isatin derivatives with cyclic ketones (e.g., cyclohexanones) or enaminones, researchers can construct the substituted acridine-9-carboxylic acid or quinoline-4-carboxylic acid core in a single operation[3][4]. This application note details the mechanistic rationale, optimized protocols, and self-validating checkpoints for synthesizing high-purity acridine carboxamides.

Mechanistic Causality: The Pfitzinger Condensation

The Pfitzinger reaction is fundamentally a base-promoted cascade sequence[5].

-

Ring Opening: Isatin is subjected to a strong aqueous/alcoholic base (typically KOH). The hydroxide ion attacks the highly electrophilic C2 carbonyl of the isatin lactam, hydrolyzing the amide bond to generate the acyclic intermediate, 2-aminophenylglyoxylate (isatinic acid)[5].

-

Imine Formation: The primary aniline of the isatinic acid undergoes nucleophilic attack on the carbonyl carbon of the added ketone, forming an imine (Schiff base)[5].

-

Cyclodehydration: The imine tautomerizes to an enamine, which subsequently undergoes an intramolecular aldol-type condensation with the adjacent α-keto acid moiety. Dehydration yields the thermodynamically stable, fully conjugated quinoline-4-carboxylic acid or, when using cyclic ketones, the tetrahydroacridine-9-carboxylic acid core[4][5].

Causality in Reagent Selection: KOH is generally preferred over NaOH because potassium salts of the resulting carboxylic acids exhibit superior solubility in the aqueous-ethanolic reaction matrix, preventing premature precipitation and ensuring complete conversion[3].

Visualizing the Synthetic and Biological Workflows

Workflow for the synthesis of acridine carboxamides via the Pfitzinger reaction.

Mechanism of topoisomerase inhibition by acridine carboxamide derivatives.

Validated Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid Core

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Isatin (10.0 mmol) in 30 mL of absolute ethanol.

-

Base Addition: Slowly add a solution of KOH (35.0 mmol, 3.5 eq) dissolved in 10 mL of distilled water. Self-Validation: The orange/red suspension will rapidly dissolve to form a deep purple/dark red homogeneous solution, indicating the successful ring-opening to isatinic acid[5].

-

Condensation: Add cyclohexanone (12.0 mmol, 1.2 eq) dropwise over 5 minutes.

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 12-16 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Isolation: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dilute the aqueous residue with 20 mL of water and extract with ethyl acetate (2 x 15 mL) to remove unreacted ketone.

-

Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 4.5. Self-Validation: A voluminous pale yellow/beige precipitate of the carboxylic acid will form. Avoid dropping the pH below 3, as the basic acridine nitrogen will protonate, causing the product to re-dissolve as a highly soluble hydrochloride salt.

-

Purification: Filter the precipitate, wash with cold water, and dry in vacuo.

Protocol B: Aromatization (Optional) To achieve the fully planar acridine system required for optimal DNA intercalation[1]:

-

Suspend the tetrahydroacridine derivative (5.0 mmol) in diphenyl ether (15 mL).

-

Add 10% Pd/C (10 mol%).

-

Reflux at 250°C for 4 hours under an inert argon atmosphere.

-

Cool, dilute with hexane to precipitate the product, filter, and recrystallize from DMF/water.

Protocol C: Carboxyl Activation and Amidation

-

Activation: Suspend the acridine-9-carboxylic acid (3.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (SOCl2, 15.0 mmol, 5 eq) and 2 drops of anhydrous DMF (catalyst).

-

Reflux: Heat to 45°C. Self-Validation: The reaction is complete when the vigorous evolution of HCl and SO2 gases ceases (usually 2-3 hours) and the suspension becomes a clear, dark solution.

-

Concentration: Remove excess SOCl2 and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of HCl.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM (15 mL). Cool to 0°C. Add triethylamine (9.0 mmol, 3 eq), followed by the dropwise addition of the target amine (e.g., N,N-dimethylethylenediamine, 3.3 mmol).

-

Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the final acridine carboxamide.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for the Pfitzinger condensation and subsequent amidation, highlighting the impact of structural variations on reaction yields.

| Starting Isatin | Ketone Component | Amine Component | Target Carboxamide Derivative | Overall Yield (%) | Key Optimization Note |

| Isatin (Unsubstituted) | Cyclohexanone | N,N-Dimethylethylenediamine | THA-9-carboxamide analog | 68% | Isoelectric precipitation at pH 4.5 is critical. |

| 5-Fluoroisatin | Cyclohexanone | Isopropylamine | 7-Fluoro-THA-9-carboxamide | 72% | Halogenation increases the electrophilicity of isatin. |

| Isatin (Unsubstituted) | Enaminone | N,N-Dimethylethylenediamine | Acridine-4-carboxamide (DACA) | 55% | Requires TMSCl mediation for direct cascade formation[6]. |

| 5-Methylisatin | Cyclohexanone | N,N-Dimethylethylenediamine | 7-Methyl-THA-9-carboxamide | 61% | Extended reflux (18h) needed due to steric/electronic effects. |

Note: Yields represent the two-step sequence (Pfitzinger + Amidation) following chromatographic purification.

Trustworthiness and Troubleshooting

-

Incomplete Ring Opening: If the initial isatin + KOH mixture remains a suspension, the base concentration is too low. Ensure a minimum of 3 equivalents of KOH is used to drive the equilibrium toward the isatinic acid[3][4].

-

Resin Formation: Highly enolizable ketones can undergo self-aldol condensation in strong base, forming tar-like resins. If this occurs, consider the acidic Pfitzinger variant (using p-TsOH in water) which suppresses base-catalyzed side reactions[3].

-

Acyl Chloride Hydrolysis: Acridine-9-carbonyl chlorides are highly moisture-sensitive. The self-validating step of co-evaporating with toluene ensures no residual HCl or SOCl2 remains, which would otherwise form amine hydrochlorides and stall the amidation step.

References

-

Pfitzinger reaction. Wikipedia. 5

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances. 1

-

Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. MDPI. 2

-

Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-cyclohexanediones. Semantic Scholar. 3

-

Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Thieme.6

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. 4

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Note: Molecular Docking Protocols for Tetrahydroacridine (THA) Ligands in Acetylcholinesterase (AChE)

Introduction & Scientific Rationale

Acetylcholinesterase (AChE) presents a unique challenge in structure-based drug design due to its deep, narrow catalytic gorge (~20 Å).[1] The enzyme features two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance.

Tetrahydroacridine (THA, Tacrine), the first FDA-approved drug for Alzheimer's disease, binds at the CAS. However, modern drug development focuses on Dual Binding Site Inhibitors (DBSIs) —heterodimers connecting a THA moiety (CAS binder) with a second moiety targeting the PAS.

This guide provides a validated protocol for docking THA-based ligands. Unlike standard surface docking, AChE requires specific parameter tuning to navigate the steric bottlenecks of the gorge (specifically the Tyr337 gate in humans) and to capture the critical

Structural Biology & Reference Models

To ensure high-fidelity docking, the choice of the crystal structure is paramount.

| Organism | PDB ID | Resolution | Ligand | Context |

| Human (H. sapiens) | 7XN1 | 2.85 Å | Tacrine | Primary Recommendation. Direct hAChE-THA complex. |

| Human (H. sapiens) | 4EY7 | 2.35 Å | Donepezil | Excellent for DBSIs spanning the full gorge. |

| T. californica | 1ACJ | 2.80 Å | Tacrine | Historic reference; high structural resolution of the CAS. |

Critical Residue Mapping (Numbering Differences):

-

Trp86 (Human) corresponds to Trp84 (Torpedo) : The primary stacking residue for THA.

-

Tyr337 (Human) corresponds to Phe330 (Torpedo) : The "swinging gate" residue controlling gorge access.

Experimental Protocol: System Preparation

Ligand Preparation (The Protonation Criticality)

THA is a weak base with a pKa

-

Step 1: Generate 3D conformers.[2]

-

Step 2: Protonate the endocyclic nitrogen (N10 position in acridine numbering).

-

Step 3: Minimize energy (MMFF94 force field) to relax bond angles.

-

Validation: The protonated nitrogen must act as a hydrogen bond donor to the carbonyl oxygen of His447 (catalytic triad).

Protein Preparation[2]

-

Water Molecules:

-

Standard Protocol: Remove all waters.

-

Advanced Protocol: Retain water molecules bridging the ligand and the oxyanion hole if using hydrated docking methods (e.g., AutoDock hydrated protocol), though for standard Vina/Glide, removal is recommended to prevent steric clashes with novel derivatives.

-

-

Side Chain Optimization:

-

Flip Asn/Gln/His residues to maximize H-bond networks.

-

Crucial: Ensure His447 is modeled as neutral (HIE/HID) to accept the H-bond from THA.

-

Docking Parameters & Grid Generation

Grid Box Definition (The "Gorge" Strategy)

Standard "box around ligand" approaches fail for DBSIs because they miss the PAS. You must define a box that encompasses the entire gorge volume.

-

Center: Midpoint between Trp86 (CAS) and Trp286 (PAS).

-

Dimensions:

Å (aligned with the gorge axis).

Search Algorithms & Scoring (AutoDock Vina / Glide)

Due to the narrow gorge, standard search depth is insufficient. The algorithm often gets trapped in local minima at the PAS (Tyr72/Trp286) and fails to penetrate to the CAS.

Table 1: Recommended Docking Parameters

| Parameter | AutoDock Vina Setting | Glide (Schrödinger) Setting | Rationale |

| Exhaustiveness | 32 - 64 (Default is 8) | XP (Extra Precision) | High sampling needed to traverse the bottleneck (Tyr337). |

| Energy Range | 4 - 5 kcal/mol | 5.0 kcal/mol window | Retain diverse poses to distinguish CAS vs. PAS binding. |

| Num. Modes | 20 | 10 - 20 | DBSIs often have multiple plausible linker conformations. |

| Flexible Residues | Tyr337, Trp286 | Induced Fit Docking (IFD) | Tyr337 gating is essential for bulky THA derivatives. |

Workflow Visualization

Computational Workflow

The following diagram outlines the decision tree for processing THA derivatives.

Figure 1: Step-by-step computational workflow for AChE-THA docking. Note the feedback loop if ligands fail to penetrate the gorge.

Binding Site Topology & Interaction Map

Understanding the spatial arrangement of residues is critical for analyzing docking results.

Figure 2: Topological interaction map showing the critical anchor points for THA (CAS) and dual-binding derivatives.

Post-Docking Analysis & Validation

To validate your docking pose, ensure the following criteria are met. If these are absent, the pose is likely an artifact.

-

Trp86 Stacking: The tricyclic ring of THA must lie parallel to the indole ring of Trp86 (distance ~3.5–3.8 Å). This is the dominant energetic contributor [1].

-

H-Bonding: The protonated amine of THA should H-bond with the backbone carbonyl of His447 (or structurally adjacent water).

-

RMSD Check: When redocking the native ligand from PDB 7XN1 or 1ACJ, the Root Mean Square Deviation (RMSD) should be

Å. -

Score Evaluation:

-

THA alone:

to -

Dual Inhibitors:

to

-

References

-

Structure of Human AChE-Tacrine Complex: Dileep, K., et al. (2022).[3][4] "Crystal structure of human acetylcholinesterase in complex with tacrine: Implications for drug discovery." International Journal of Biological Macromolecules. [3]

-

Classic Torpedo Structure: Harel, M., et al. (1993). "Quaternary ligand binding to aromatic residues in the active-site gorge of acetylcholinesterase."[5][6][7] Proc. Natl. Acad. Sci. USA.

-

AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Protonation States in AChE: Wan, K., et al. (2020). "Dynamic interchange between two protonation states is characteristic of active sites of cholinesterases."[8] Proteins.[2][3][8][9][10][11]

-

Dual Binding Site Inhibitors: Muñoz-Torrero, D. (2008). "Acetylcholinesterase inhibitors as disease-modifying therapies for Alzheimer's disease."[4][9][10][11][12][13] Current Medicinal Chemistry.

Sources

- 1. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. rcsb.org [rcsb.org]

- 4. Crystal structure of human acetylcholinesterase in complex with tacrine: Implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Flexibility of Aromatic Residues in the Active-Site Gorge of Acetylcholinesterase: X-ray versus Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Dynamic interchange between two protonation states is characteristic of active sites of cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virtual Screening of Acetylcholinesterase Inhibitors Using the Lipinski's Rule of Five and ZINC Databank - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide in DMSO

Welcome to the technical support guide for N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO) and subsequent aqueous dilutions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome solubility challenges and ensure the integrity of their experimental results.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound and the common initial challenges encountered by researchers.

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: Understanding the molecule's structure is the first step in troubleshooting its solubility. Several key features contribute to its poor solubility profile:

-

High Lipophilicity: The compound has a predicted LogP (a measure of lipophilicity) of approximately 4.2 to 4.4.[1][2] Molecules with a LogP greater than 4 are often characterized as highly lipophilic, or "grease ball" type compounds, which inherently exhibit poor aqueous solubility.[3]

-

Molecular Structure: The molecule, with the formula C20H18N2O, possesses a large, rigid, and predominantly hydrophobic core.[1][2]

-

Basic Ionizable Center: The tetrahydroacridine ring system contains a basic amine group. This is a critical feature, as it means the compound's overall charge and, consequently, its solubility, can be manipulated by altering the pH of the solvent.[4][5] Compounds with ionizable groups are prime candidates for pH-adjustment strategies to enhance solubility.[5][6]

Q2: My compound dissolves in the initial DMSO stock but precipitates immediately when I dilute it into an aqueous buffer for my assay. What is happening?

A2: This is a classic and very common phenomenon known as "crashing out." It occurs due to a significant shift in solvent properties. DMSO is an excellent, highly polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds.[7][8] When you create a concentrated stock solution in 100% DMSO, the compound is in a favorable environment.

However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (e.g., PBS, cell culture media), the overall solvent environment abruptly becomes highly aqueous. Since your compound is very lipophilic, it is not soluble in water. It is forced out of the solution and precipitates, often as a fine suspension or visible crystals. This can lead to inaccurate concentration measurements and unreliable assay results.[9]

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay, and why is it important?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%. While DMSO is invaluable for dissolving compounds, it is not biologically inert and can exhibit pleiotropic effects on animal models and cell cultures.[7] Concentrations above 1-2% are often cytotoxic, causing cell death and confounding experimental results.[9][10][11] Furthermore, DMSO can alter protein-ligand binding kinetics through viscosity effects, even at lower concentrations.[10] Therefore, it is crucial to prepare a DMSO stock solution that is concentrated enough to achieve the desired final assay concentration while keeping the final DMSO percentage well within the tolerated limit for your specific biological system.

Section 2: Troubleshooting & Optimization Workflow

If initial attempts to dissolve the compound fail or lead to precipitation upon dilution, a systematic approach is required. The following workflow provides a logical progression of techniques to improve solubility.

Caption: Troubleshooting workflow for this compound.

Q4: I'm having trouble getting my compound to dissolve even in 100% DMSO at room temperature. What are the initial steps I should take?

A4: The crystalline nature of a compound can slow its dissolution. If the compound does not readily dissolve in 100% DMSO with simple vortexing, you can employ physical methods to increase the rate of dissolution.

Protocol: Basic Physical Dissolution Enhancement

-

Preparation: Add the calculated volume of high-purity, anhydrous DMSO to your pre-weighed solid compound in a suitable vial (e.g., amber glass).

-

Vortex: Vortex the mixture vigorously for 1-2 minutes.

-

Sonication: Place the vial in a bath sonicator for 5-10 minutes.[9] Sonication uses ultrasonic waves to break apart solid aggregates, significantly increasing the surface area available for dissolution.

-

Gentle Warming: If the compound is still not dissolved, warm the solution in a water bath to 30-40°C for 10-15 minutes. Increased temperature often enhances solubility.[12][13] Caution: Do not overheat, as this can lead to compound degradation. Always check the compound's thermal stability if possible.

-

Final Check: Vortex again and visually inspect for any remaining solid particles.

If the compound remains insoluble after these steps, it may be necessary to proceed with a lower concentration stock or use the strategies outlined below.

Q5: My compound dissolves in DMSO but crashes out in my aqueous assay buffer. How can I improve its aqueous solubility for my experiments?

A5: This is the most common and critical challenge. The solution is to modify the solvent system to be more accommodating to the lipophilic compound. Here are three primary strategies, ordered from simplest to most complex.

Strategy 1: pH Modification

Causality: The tetrahydroacridine nucleus contains a basic amine that can be protonated. By adding a small amount of acid, you convert the neutral, poorly soluble base into a charged salt (R-NH₂⁺), which is significantly more soluble in aqueous media.[4][5][13] This is often the most effective technique for ionizable compounds.[4]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - N-phenyl-1,2,3,4-tetrahydro-9-acridinecarboxamide (C20H18N2O) [pubchemlite.lcsb.uni.lu]

- 3. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key [basicmedicalkey.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. reachever.com [reachever.com]

- 9. researchgate.net [researchgate.net]

- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajptonline.com [ajptonline.com]

Technical Support Center: Preventing Carboxamide Hydrolysis in Aqueous Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of carboxamide-containing compounds in aqueous experimental settings. This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity of your results.

Section 1: Understanding the Core Problem - Carboxamide Instability

This section addresses the fundamental chemistry behind amide bond cleavage, a critical first step in diagnosing and preventing assay failure.

FAQ: What is carboxamide hydrolysis and why is it a critical issue in my assays?

The carboxamide bond (or peptide bond in the context of proteins) is a covalent linkage formed between a carboxylic acid and an amine.[1] While it is one of the most stable bonds in nature, essential for the structure of proteins, it is not immune to cleavage, particularly in aqueous solutions.[2] This cleavage reaction, known as hydrolysis, involves the addition of a water molecule to break the C-N bond, resulting in a carboxylic acid and an amine.[3]

The Mechanism: How Does Hydrolysis Occur?

Hydrolysis of a carboxamide is not spontaneous under neutral conditions at room temperature due to a high activation energy.[6] However, the reaction is significantly accelerated by catalysts, primarily acids, bases, and enzymes (proteases/amidases).[7]

-

Acid-Catalyzed Hydrolysis : The process begins with the protonation of the amide's carbonyl oxygen. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][3] A subsequent series of proton transfers makes the amine a better leaving group, leading to the cleavage of the C-N bond.[1]

-

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is typically the rate-determining step for many amides.[7] The resulting tetrahedral intermediate then expels the amide anion (a poor leaving group), which is rapidly protonated by the solvent.[3]

-

Enzymatic Hydrolysis : Proteases and amidases are biological catalysts that provide a specific active site environment to dramatically lower the activation energy of hydrolysis, enabling cleavage to occur rapidly under neutral physiological conditions.[8]

Section 2: Troubleshooting Guide - Is My Compound Degrading?

Use this section to diagnose potential stability issues in your experiments.

FAQ: My assay signal is drifting downwards over time. Could this be hydrolysis?

Yes, a time-dependent decrease in signal is a classic indicator of compound degradation.[4] Whether it's a decrease in fluorescence, absorbance, or any other readout, it often suggests that the concentration of the active, intact compound is diminishing during the course of the assay. This can be particularly pronounced in kinetic assays or experiments with long incubation times.

FAQ: How can I definitively confirm that my carboxamide compound is degrading in the assay buffer?

The most reliable way to confirm degradation is to perform a preliminary stability study using a high-resolution analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This involves incubating your compound in the exact assay buffer under the same conditions (time, temperature) as your experiment and analyzing samples at different time points. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydrolysis products will provide definitive evidence of instability. See Protocol 1 for a detailed methodology.

Section 3: Prevention and Mitigation Strategies

Once hydrolysis is confirmed, the following strategies can be employed to stabilize your compound and rescue your assay.

Buffer pH and Composition Optimization

The pH of your assay buffer is the single most critical factor governing the rate of non-enzymatic hydrolysis.[9]

FAQ: What is the optimal pH to prevent amide hydrolysis?

For most simple amides, maximum stability is achieved in the near-neutral pH range, typically between pH 6 and 8.[7] The hydrolysis rate increases significantly under strongly acidic (pH < 4) or strongly basic (pH > 9) conditions.[9] However, the exact "safe" range is compound-specific. Therefore, a pH-rate profile study is highly recommended as the first step in optimization (See Protocol 2 ).

Some buffers can also directly participate in or interfere with reactions. For example, buffers containing primary amines, such as Tris, should be avoided if your reaction involves NHS esters, as the buffer will compete with the intended reaction.[10] Additionally, some buffers can chelate metal ions, which may be problematic for metalloenzyme assays.[11]

| Buffer System | pKa (at 25°C) | Useful pH Range | Comments |

| Citrate | 3.1, 4.8, 6.4 | 3.0 - 6.2 | Good choice for acidic conditions; can chelate metal ions. |

| MES | 6.1 | 5.5 - 6.7 | "Good's" buffer, low metal binding, transparent to UV light. |

| Phosphate (PBS) | 7.2 | 6.5 - 7.5 | Physiologically relevant, but can interfere with some enzymatic assays.[12] |

| HEPES | 7.5 | 7.0 - 8.0 | Commonly used in cell culture; low metal binding capacity.[11] |

| Borate | 9.2 | 8.0 - 10.0 | Useful for basic conditions, but can interact with carbohydrates.[10] |

This table summarizes common buffer systems. The optimal choice must be empirically determined for your specific compound and assay.

Temperature Control

FAQ: How does temperature impact the rate of hydrolysis?

Like most chemical reactions, the rate of amide hydrolysis increases with temperature.[13] A general rule of thumb is that the rate approximately doubles for every 10°C increase in temperature.

Mitigation Strategy:

-

If your assay protocol allows, perform incubations at a lower temperature (e.g., room temperature or 4°C) to slow the degradation rate.[14]

-

Always minimize the time samples spend at elevated temperatures.[4]

-

For very sensitive compounds, preparing working solutions on ice can be beneficial.[15]

Combating Enzymatic Degradation

FAQ: My sample is a cell lysate or plasma. How do I stop enzymes from degrading my compound?

Biological samples such as cell lysates, tissue homogenates, and plasma are rich in proteases and amidases that can rapidly hydrolyze amide bonds.[16] The addition of a protease inhibitor cocktail to your sample preparation and assay buffers is essential.[17]

Mitigation Strategy:

-

Use a Broad-Spectrum Cocktail: For general protection, use a commercially available protease inhibitor cocktail that targets a wide range of proteases (serine, cysteine, metalloproteases, etc.).[17][18] These are often more effective than using a single inhibitor.

-

Add Inhibitors Early: Add the inhibitors to your lysis buffer before homogenizing the cells or tissue.[16] This ensures the proteases are inactivated as soon as they are released.

-

Maintain Inhibitor Concentration: Some inhibitors are reversible and their effectiveness depends on maintaining a sufficient concentration throughout the experiment.[15]

| Inhibitor Class | Target Proteases | Common Examples |

| Serine Proteases | Trypsin, Chymotrypsin, Elastase | PMSF, AEBSF, Aprotinin |

| Cysteine Proteases | Papain, Calpain, Cathepsins | E-64, Leupeptin, Antipain |

| Aspartic Proteases | Pepsin, Cathepsin D | Pepstatin A |

| Metalloproteases | Thermolysin, Carboxypeptidases | EDTA, 1,10-Phenanthroline |

This table lists common inhibitor classes and examples. A cocktail typically contains a mix of these.[16][18]

Section 4: Experimental Protocols

Protocol 1: Preliminary Amide Stability Assessment via HPLC/LC-MS

This protocol is designed to quickly determine if a compound is stable under specific assay conditions.

1. Materials:

- Your carboxamide-containing compound stock solution (e.g., 10 mM in DMSO).

- Your complete, cell-free assay buffer.

- HPLC or LC-MS system with a suitable column (e.g., C18).

- Appropriate mobile phases for your compound.

2. Procedure:

- Prepare Test Solution: Dilute your compound stock solution into the assay buffer to the final working concentration used in your experiment (e.g., 10 µM). Prepare a sufficient volume for all time points (e.g., 1 mL).

- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 50-100 µL) and inject it onto the HPLC/LC-MS system. This is your baseline measurement.

- Incubation: Incubate the remaining test solution under the exact conditions of your assay (e.g., in a 37°C water bath or incubator).

- Time Final (T=final) Sample: At the end of your typical assay duration (e.g., 2 hours), take a second aliquot and inject it onto the HPLC/LC-MS system.

- Data Analysis:

- Integrate the peak area of your parent compound at both T=0 and T=final.

- Calculate the percentage of compound remaining: (% Remaining) = (Peak Area at T=final / Peak Area at T=0) * 100.

- Look for the appearance of new peaks at T=final, which may correspond to hydrolysis products. If using LC-MS, check their mass to confirm.

3. Interpretation:

- >90% Remaining: The compound is likely stable enough for the assay under these conditions.

- <90% Remaining: The compound is unstable. Proceed with optimization strategies outlined in Section 3.

Protocol 2: Optimizing Assay Buffer for Amide Stability

This protocol helps identify the optimal pH for your compound's stability.[19]

1. Materials:

- Your compound stock solution.

- A series of buffers covering a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). Use buffers appropriate for each pH range as listed in Table 1.[19]

- HPLC or LC-MS system.

2. Procedure:

- Prepare Buffer Series: Prepare test solutions by diluting your compound into each of the different pH buffers to the final assay concentration.

- Time Zero (T=0) Samples: Immediately take an aliquot from each pH solution and analyze via HPLC/LC-MS to establish the baseline for each condition.

- Incubation: Incubate all solutions at a constant temperature (e.g., 37°C) for a fixed period (e.g., 24 hours, or a time frame relevant to your longest assay).

- Time Final (T=final) Samples: After incubation, analyze a final aliquot from each pH solution via HPLC/LC-MS.

- Data Analysis:

- For each pH value, calculate the percentage of compound remaining as described in Protocol 1.

- Plot the % Remaining versus pH.

3. Interpretation:

- The resulting graph will show the pH range where your compound exhibits the highest stability. Select a buffer with a pH in this range for your future assays.

Section 5: References

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

-

Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. [Link]

-

National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

-

ScienceDirect. (2010). Hydrolysis kinetics and mechanism of adipamide in high temperature water. Chemical Engineering Research and Design. [Link]

-

University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

-

ResearchGate. (2025). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. [Link]

-

Biocompare. (2015). Protease Inhibitors: Ways to Choose Them and Use Them. [Link]

-

University of California, Davis. HYDROLYSIS. [Link]

-

National Center for Biotechnology Information. (n.d.). Optimization of SMM degradation conditions. PMC. [Link]

-

MDPI. (2018). Amide Activation in Ground and Excited States. [Link]

-

ACS Publications. (2025). Optimization and Evaluation of Complementary Degrader Discovery Assays for Application in Screening. ACS Pharmacology & Translational Science. [Link]

-

Quora. (2018). Why is heat needed for the hydrolysis of amides?[Link]

-

MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]

-

ACS Publications. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. [Link]

-

Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

-

Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?[Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]

-

ACS Publications. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

-